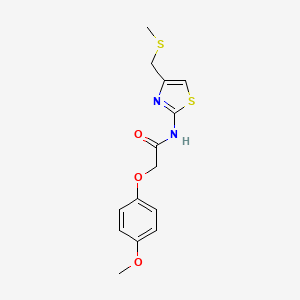

2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-18-11-3-5-12(6-4-11)19-7-13(17)16-14-15-10(8-20-2)9-21-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYYSOGUTBZRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Attachment of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the thiazole derivative with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development:

- Enzyme Inhibition : Preliminary studies suggest that 2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide may act as an inhibitor for specific enzymes involved in disease processes. The presence of the methylthio group enhances its reactivity, potentially leading to stronger interactions with target enzymes compared to similar compounds.

- Receptor Modulation : The compound may also modulate receptor activity, influencing pathways relevant to inflammation and cancer. Its ability to bind at both active and allosteric sites on proteins could lead to innovative therapeutic strategies against various diseases.

Medicinal Chemistry Applications

The compound's structural characteristics suggest several applications in medicinal chemistry:

- Anti-inflammatory Agents : Given its potential to inhibit enzymes involved in inflammatory pathways, this compound could be developed as a novel anti-inflammatory agent. Previous studies have highlighted the importance of methoxy substituents in enhancing anti-inflammatory activity .

- Anticancer Properties : Investigations into the cytotoxicity of related thiazole derivatives have shown promising results against various cancer cell lines. The unique combination of functional groups in this compound may offer similar anticancer effects, warranting further exploration.

- Antimicrobial Activity : Compounds with thiazole frameworks have been reported to possess antimicrobial properties. The potential of this compound to inhibit bacterial growth could be investigated through bioassays against common pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the methoxyphenyl and methylthio groups can be performed via nucleophilic substitution methods.

- Purification and Characterization : The final product is purified using chromatographic techniques and characterized through spectroscopic methods such as NMR and mass spectrometry.

Case Studies

Several case studies highlight the practical applications of similar compounds:

- Study on Enzyme Inhibition : A study evaluating N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives demonstrated significant urease inhibition, suggesting that structural modifications can enhance biological activity . This indicates a pathway for optimizing this compound for similar effects.

- Antioxidant Activity Assessment : Research on related thiazole compounds has shown varying degrees of antioxidant activities, which are crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could be involved in binding to metal ions or other biomolecules, influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetamide Cores

(a) N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16)

- Structural Features: Piperazine ring instead of methoxyphenoxy group.

- Molecular Weight : 408.52; Melting Point : 281–282°C .

- Significance: The piperazine moiety improves solubility and may enhance CNS penetration compared to the methoxyphenoxy group in the target compound.

(b) 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e)

- Structural Features : Triazole and benzimidazole groups replace the methylthio-methyl substituent.

- Synthesis: Click chemistry with Cu(I) catalysis; Yield: Not specified .

(c) N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide (107m)

Comparative Physicochemical Properties

| Compound Name | Molecular Weight | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~393.45* | Not Reported | Not Given | 4-(Methylthio)methyl, 4-methoxyphenoxy |

| N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) | 408.52 | 281–282 | 86 | Piperazine, 4-methoxyphenyl |

| 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) | 446.30 | 216–220 | 64 | Coumarin, dichlorophenylamino |

| N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) | 357.85 | Not Reported | Not Given | 3-Chlorophenyl, m-tolyl |

*Calculated based on molecular formula.

Biological Activity

2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C14H16N2O3S2

- Molecular Weight : 324.41 g/mol

- Purity : Typically 95%.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or a receptor modulator , affecting various biochemical pathways. Its unique structure, particularly the presence of the methylthio group, enhances its reactivity and potential interactions with biological targets.

Anticancer Potential

The compound is being investigated for its potential anticancer effects. Thiazole derivatives have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. The mechanism typically involves modulation of signaling pathways related to cell survival and growth .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| 2-(3-methoxyphenoxy)-N-(4-methylthiazol-2-yl)acetamide | Lacks methylthio group | Moderate antibacterial | Less reactive |

| 2-(3-methoxyphenoxy)-N-(4-ethylthiazol-2-yl)acetamide | Ethyl instead of methylthio | Variable efficacy | Altered sterics |

The presence of the methylthio group in our compound is significant as it may enhance lipophilicity and improve interaction with biological membranes, potentially leading to increased bioavailability and efficacy.

Case Studies and Research Findings

A study evaluating various thiazole derivatives demonstrated that modifications at specific positions significantly influenced their antimicrobial potency. For instance, compounds with electron-donating groups exhibited enhanced activity against E. coli and S. aureus, suggesting that structural modifications can lead to improved therapeutic profiles .

Another study focused on the synthesis and evaluation of related thiazole compounds highlighted their ability to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. This inhibition suggests a potential role for such compounds in treating autoimmune disorders .

Q & A

Q. Q1. What are the key steps and methodologies for synthesizing 2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide?

Answer: The synthesis involves multi-step organic reactions:

Thiazole Ring Formation : React 2-aminothiazole derivatives with acetonitrile under anhydrous AlCl₃ catalysis to form the core thiazole structure .

Substituent Introduction : Introduce the 4-((methylthio)methyl) group via nucleophilic substitution or thioetherification, using solvents like DMF or dichloromethane .

Acetamide Coupling : React the intermediate with 4-methoxyphenoxy acetic acid derivatives using coupling agents (e.g., EDC/HOBt) in inert conditions .

Q. Key Optimization Parameters :

- Solvent Choice : Polar aprotic solvents (DMF) enhance reaction efficiency for thioether formation .

- Catalysts : CuI or Pd-based catalysts improve yields in coupling steps .

- Monitoring : Thin-Layer Chromatography (TLC) ensures reaction progression .

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Monitoring Method |

|---|---|---|---|

| 1 | 2-Aminothiazole, AlCl₃, acetonitrile, 80°C | Thiazole core formation | TLC (Hexane:EtOAc 7:3) |

| 2 | Methylthiol reagent, DMF, K₂CO₃, 50°C | Methylthio group addition | NMR |

| 3 | 4-Methoxyphenoxy acetic acid, EDC, DCM | Acetamide coupling | HPLC |

Advanced Synthesis Challenges

Q. Q2. How can researchers address low yields in the final acetamide coupling step?

Answer: Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:

- Activating Agents : Use HOBt or HOAt to enhance reactivity of carboxylic acid intermediates .

- Temperature Modulation : Increase to 60–70°C to overcome kinetic barriers .

- Solvent Switch : Replace DCM with THF for better solubility of aromatic intermediates .

- Post-Reaction Purification : Employ column chromatography (silica gel, EtOAc/hexane gradient) to isolate the product .

Critical Analysis : Evidence from analogous compounds shows that substituent electronic effects (e.g., methoxy groups) can slow coupling; pre-activation via trifluoroacetic anhydride may mitigate this .

Structural Characterization

Q. Q3. What analytical techniques are essential for confirming the compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies methoxy (δ 3.8 ppm) and thiazole protons (δ 7.1–7.3 ppm) .

- ¹³C NMR : Confirms acetamide carbonyl (δ 170 ppm) and thiazole carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₇N₂O₃S₂) .

- Infrared Spectroscopy (IR) : Detects amide C=O stretch (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

Biological Activity Evaluation

Q. Q4. How should researchers design experiments to evaluate anticancer activity?

Answer:

- Cell Lines : Use human cancer lines (e.g., MCF-7, HeLa) and normal fibroblasts for toxicity screening .

- Assays :

- MTT Assay : Measure IC₅₀ values after 48-hour exposure .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

- Controls : Include cisplatin or doxorubicin as positive controls.

Q. Table 2: Hypothetical Anticancer Activity Data

| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) | Reference |

|---|---|---|---|

| MCF-7 | 12.3 ± 1.2 | 45.6 ± 3.1 | |

| HeLa | 8.9 ± 0.8 | 52.1 ± 2.8 |

Advanced Biological Data Contradictions

Q. Q5. How to resolve contradictions in reported antimicrobial activity across studies?

Answer: Discrepancies may arise from:

- Strain Variability : Test against standardized strains (e.g., ATCC) .

- Solubility Issues : Use DMSO with ≤0.1% final concentration to avoid solvent toxicity .

- Assay Conditions : Standardize incubation time (24–48 hrs) and culture media .

Case Study : reports MIC = 8 μg/mL against S. aureus, while similar thiazoles show MIC = 32 μg/mL; differences may stem from thioether group positioning .

Chemical Reactivity and Stability

Q. Q6. How does pH affect the compound’s stability in aqueous solutions?

Answer:

- Acidic Conditions (pH < 3) : Hydrolysis of the acetamide group occurs, forming carboxylic acid .

- Basic Conditions (pH > 9) : Thioether bonds may oxidize to sulfoxides .

- Stability Protocol : Store in anhydrous DMSO at -20°C; avoid freeze-thaw cycles .

Advanced Modification : To enhance stability, replace the methylthio group with a sulfone moiety via oxidation (H₂O₂/AcOH) .

Data Reproducibility and Statistical Validation

Q. Q7. What statistical methods ensure reproducibility in biological assays?

Answer:

- Sample Size : Use ≥3 biological replicates with technical triplicates .

- Analysis : Two-way ANOVA with post-hoc Tukey test for multi-group comparisons .

- Outlier Detection : Grubbs’ test to exclude anomalous data points .

Example : In , p < 0.01 for apoptosis induction validates significance despite batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.